5-(Isocyanatomethyl)-3-methyl-1,2-oxazole

Vue d'ensemble

Description

5-(Isocyanatomethyl)-3-methyl-1,2-oxazole is a useful research compound. Its molecular formula is C6H6N2O2 and its molecular weight is 138.12 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

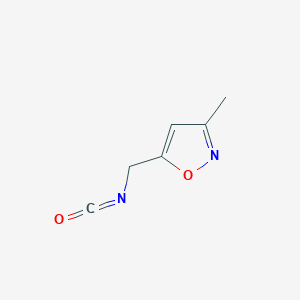

Activité Biologique

5-(Isocyanatomethyl)-3-methyl-1,2-oxazole is a compound characterized by its unique isocyanatomethyl and oxazole functionalities. Its molecular formula is C₅H₅N₃O, indicating the presence of five carbon atoms, five hydrogen atoms, three nitrogen atoms, and one oxygen atom. The structure features a five-membered oxazole ring fused with an isocyanatomethyl group, contributing to its potential reactivity and biological activity. This article reviews the available literature on its biological activity, focusing on its interactions with biological macromolecules, potential therapeutic applications, and insights from recent studies.

Chemical Structure and Properties

The compound's structure includes:

- Oxazole Ring : A five-membered ring that is planar and contributes to the compound's chemical properties.

- Isocyanatomethyl Group : This group enhances reactivity, particularly in covalent bonding with biological macromolecules.

Interaction with Biological Macromolecules

Research indicates that isocyanate compounds can modify amino acids in proteins through covalent bonding. This interaction may affect protein function or cell signaling pathways. Specifically, studies could focus on:

- Protein Modification : Investigating how this compound affects various proteins involved in critical cellular processes.

- DNA Interaction : Examining potential mutagenic effects by assessing how this compound interacts with nucleic acids.

Potential Therapeutic Applications

The unique structure of this compound suggests several applications in pharmaceuticals:

- Anticancer Activity : Similar compounds have shown micromolar activity against various cancer cell lines. For instance, related isoxazole derivatives have demonstrated significant anticancer properties in studies targeting prostate cancer cells (PC3) and non-tumorigenic cells (PNT1a) .

- Inhibition of Pathogenic Enzymes : Compounds with similar structures have been designed as inhibitors for specific enzymes in pathogens like Trypanosoma brucei, which could lead to new treatments for diseases such as African sleeping sickness .

Table 1: Comparative Analysis of Related Compounds

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| 5-Methyl-1,2-oxazole | Contains a methyl group on the oxazole ring | Exhibits lower reactivity than isocyanates |

| Isocyanatobenzene | Aromatic ring with an isocyanate group | Known for high reactivity in polymerization |

| 4-Isocyano-1-methylpyridine | Pyridine ring with an isocyanate group | Potential use in medicinal chemistry |

The mechanism of action for this compound likely involves:

- Covalent Bond Formation : The isocyanatomethyl group can form covalent bonds with nucleophilic sites on proteins and nucleic acids.

- Modulation of Enzyme Activity : By interacting with specific enzymes or receptors, it may alter their function, leading to various biological effects.

Propriétés

IUPAC Name |

5-(isocyanatomethyl)-3-methyl-1,2-oxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N2O2/c1-5-2-6(10-8-5)3-7-4-9/h2H,3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDCDKJBEUIEYQT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC(=C1)CN=C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

138.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.